molecular formula C16H20N2O4 B2693729 2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid CAS No. 414895-31-1

2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B2693729
CAS No.: 414895-31-1
M. Wt: 304.346
InChI Key: HICVGWDOEAENSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid is an organic compound with the molecular formula C16H20N2O4 This compound features a cyclohexane ring substituted with a carboxylic acid group and a complex amide linkage involving an acetylamino group and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Acetylamino Aniline Derivative: This step involves the acetylation of p-phenylenediamine to form N-acetyl-p-phenylenediamine.

    Coupling Reaction: The acetylamino aniline derivative is then coupled with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.

The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Acetylation: Using large-scale acetylation reactors to produce the acetylamino aniline derivative.

    Continuous Flow Coupling: Employing continuous flow reactors for the coupling reaction to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The amide and carboxylic acid groups can participate in substitution reactions, forming esters or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alcohols, amines, and acid chlorides under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Esters, amides, and other substituted products.

Scientific Research Applications

2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to inflammation, pain, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(Aminomethyl)anilino]carbonyl}cyclohexanecarboxylic acid: Similar structure but with an aminomethyl group instead of an acetylamino group.

    2-{[4-(Methoxyamino)anilino]carbonyl}cyclohexanecarboxylic acid: Contains a methoxyamino group, offering different reactivity and properties.

Uniqueness

2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its acetylamino group, in particular, may enhance its interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

2-[(4-acetamidophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-10(19)17-11-6-8-12(9-7-11)18-15(20)13-4-2-3-5-14(13)16(21)22/h6-9,13-14H,2-5H2,1H3,(H,17,19)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICVGWDOEAENSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.